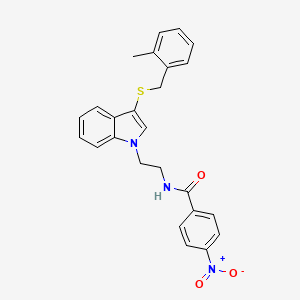

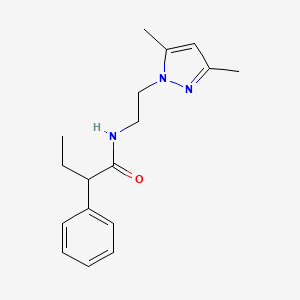

![molecular formula C16H15N3OS B2932181 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide CAS No. 896678-60-7](/img/structure/B2932181.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been designed and synthesized for their potential as potent phosphoinositide 3-kinase (PI3K) inhibitors .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Applications De Recherche Scientifique

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) , which plays a significant role in cell growth, proliferation, differentiation, motility, and survival . The inhibition of PI3K is a promising strategy for cancer therapy, as it can lead to the suppression of tumor growth. The compound’s ability to inhibit PI3K with a nanomolar IC50 value makes it a valuable candidate for anti-cancer drug development.

Antimicrobial Properties

The structural analogs of this compound have demonstrated antimicrobial activities, which could be explored further for the development of new antibiotics . Given the rise of antibiotic-resistant bacteria, novel compounds with antimicrobial properties are of great interest in pharmaceutical research.

Anti-inflammatory Applications

Compounds with the thiazolo[5,4-b]pyridine moiety have been reported to exhibit anti-inflammatory effects . This is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antifungal Uses

The thiazolo[5,4-b]pyridine core structure has been associated with antifungal activity . This application is important in both agriculture, to protect crops from fungal infections, and medicine, to treat fungal infections in humans.

Antitumor Potential

Due to its PI3K inhibitory activity, this compound also has potential applications in antitumor therapies . It could be used to target specific pathways that are overactive in cancer cells, thereby inhibiting their growth and proliferation.

Mécanisme D'action

Target of Action

The compound N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer research .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival . The IC50 of a representative compound could reach to 3.6 nm, indicating its potent inhibitory activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .

Result of Action

The inhibition of PI3K by this compound disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and increased cell death, particularly in cancer cells where this pathway is often overactive . This makes the compound a potential candidate for cancer treatment.

Orientations Futures

The future directions of this compound could involve further testing and development as a potential PI3K inhibitor . This could include more comprehensive safety testing, as well as testing in various biological models to better understand its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-3-14(20)18-12-7-4-6-11(10(12)2)15-19-13-8-5-9-17-16(13)21-15/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJRPVJSYWXAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

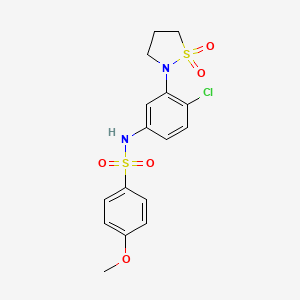

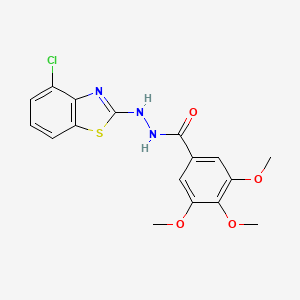

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2932099.png)

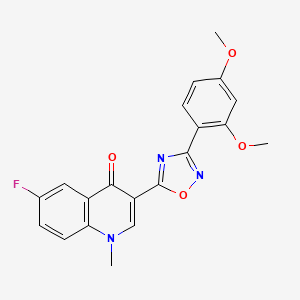

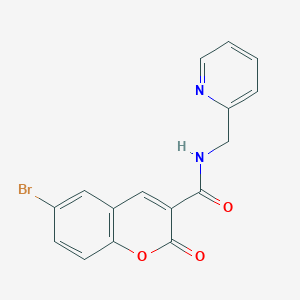

![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)

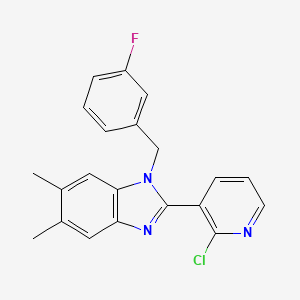

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)

![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)

![Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2932119.png)

![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)